molecular formula C9H5ClO2S B12958228 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde

6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde

Cat. No.: B12958228
M. Wt: 212.65 g/mol
InChI Key: WSIBKQFYNZWFOU-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chloro group at the 6th position, a hydroxy group at the 3rd position, and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.

    Reduction: 6-Chloro-3-hydroxybenzo[b]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H5ClO2S

Molecular Weight

212.65 g/mol

IUPAC Name

6-chloro-3-hydroxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-4,12H

InChI Key

WSIBKQFYNZWFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2O)C=O

Origin of Product

United States

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